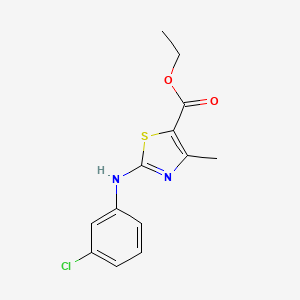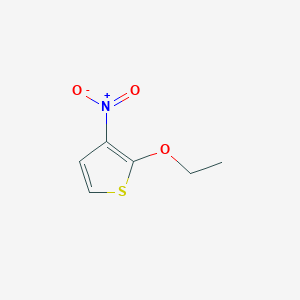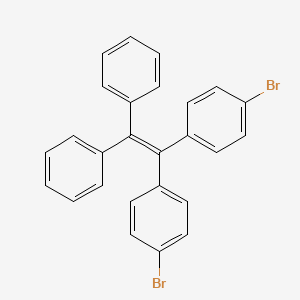
4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)
説明
“4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” is a chemical compound with the molecular formula C26H18Br2 . It is also known by other names such as 1,1-diphenyl-2,2-di(p-bromophenyl)ethylene .
Molecular Structure Analysis
The molecular structure of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” consists of two bromobenzene groups attached to a diphenylethene core . The InChI code for this compound is 1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H .Physical and Chemical Properties Analysis
The physical and chemical properties of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” include a molecular weight of 490.24 . The compound is a solid at room temperature . Other properties such as density, boiling point, and melting point are not specified in the search results .科学的研究の応用
Electrochemical Reduction Studies
4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) and its derivatives have been a subject of study in electrochemical reduction processes. Mubarak et al. (2006) demonstrated the reduction of similar compounds, providing insights into the mechanistic aspects and the formation of various products during the reduction process (Mubarak, Gach, & Peters, 2006).
Synthesis and Optical Properties
The synthesis and optical properties of poly(p-phenylenevinylene)s bearing tetraphenylthiophene or dibenzothiophene moieties, which are related to 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene), have been explored. These studies focus on the solubility, luminescence, and electroluminescence properties of the synthesized polymers, providing valuable information for potential applications in optoelectronics (Mikroyannidis, Spiliopoulos, Kulkarni, & Jenekhe, 2004).
Synthesis and Structural Analysis
Research has also been conducted on the facile synthesis and X-ray structural analysis of compounds related to 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene). Cheng et al. (2003) reported the preparation of certain functionalized naphthacenes through palladium-catalyzed dehydrohalogenation, highlighting the versatility and potential applications of these compounds in material science (Cheng, Höger, & Fenske, 2003).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as tetraphenylethene (tpe) derivatives, have been known to interact with various biological targets .
Mode of Action
It is known that similar compounds, such as tpe derivatives, exhibit aggregation-induced emission (aie) properties . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in their aggregation state and subsequent emission properties.
Biochemical Pathways
Based on the aie properties of similar compounds , it can be inferred that the compound might affect pathways related to aggregation and emission properties of biological targets.
Result of Action
Based on the aie properties of similar compounds , it can be inferred that the compound might induce changes in the aggregation state and emission properties of its biological targets.
特性
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2,2-diphenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFLSAYXQSMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B3158530.png)
amino]-acetic acid](/img/structure/B3158560.png)
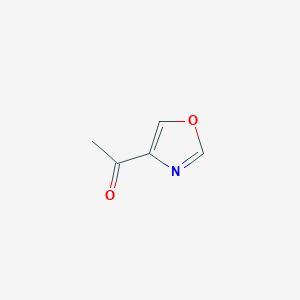


![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

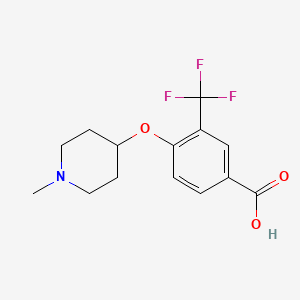
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)
